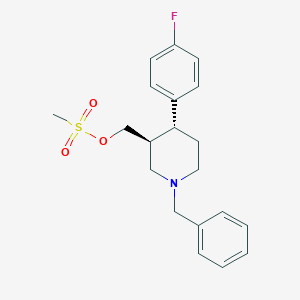

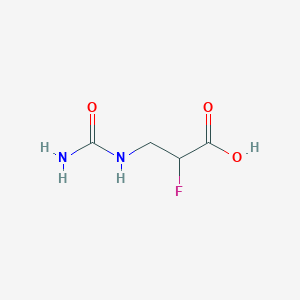

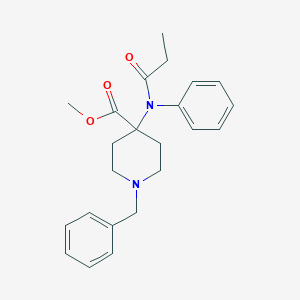

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine" involves complex chemical processes, including functional group transformations and stereoselective reactions. Although specific synthesis methods for this compound were not directly found, related compounds have been synthesized through methods such as nucleophilic aromatic substitution, cyclization reactions, and sulfonation processes. These methods highlight the complexity and precision required in synthesizing similar fluorophenyl and methylsulfonatepiperidine compounds (Ahmed et al., 1976).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves determining the arrangement of atoms within the molecule and how this arrangement influences the compound's chemical behavior. Studies on similar structures have utilized techniques like X-ray crystallography to reveal that substituents on the benzofuran and fluorophenyl rings can significantly impact the molecule's overall geometry and electronic properties (H. Choi et al., 2009).

Chemical Reactions and Properties

"Trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine" is expected to participate in various chemical reactions, reflecting its functional groups' reactivity. For instance, the presence of a benzyl group and a methylsulfonate moiety could allow for nucleophilic substitutions and elimination reactions, as observed in similar compounds. These reactions can significantly alter the compound's chemical structure and properties, leading to a wide range of potential applications (Perlow et al., 2007).

Physical Properties Analysis

The physical properties of "trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine," such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. While specific data for this compound was not found, analogous compounds exhibit varied solubility in organic solvents and water, influenced by the nature of their substituents and molecular geometry. These properties are vital for determining the compound's applications in chemical synthesis and potential industrial uses (Navratilova et al., 2002).

Chemical Properties Analysis

The chemical properties of "trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine" are influenced by its functional groups and overall molecular structure. The fluorophenyl and methylsulfonate groups confer specific reactivity patterns, such as increased susceptibility to nucleophilic attack and potential for forming stable intermediates in synthetic pathways. Analysis of related compounds has shown that these groups can impact the compound's reactivity towards electrophiles and nucleophiles, affecting its utility in organic synthesis (Baens et al., 1993).

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

- Mechanism of Isomerization: Research has investigated the isomerization mechanisms of structurally related compounds, providing insights into the chemical behavior and stability of such molecules under different conditions (Fujiwara et al., 2000).

- Crystal Structure Analysis: Studies on compounds with fluorophenyl and methylsulfinyl groups have contributed to our understanding of molecular conformations, highlighting the impact of substituents on molecular geometry and intermolecular interactions (H. Choi et al., 2009).

Material Science and Photochemistry

- Photoisomerization Properties: The research on azobenzene-containing polymers demonstrates the potential for using similar compounds in creating materials that can undergo reversible phase changes upon exposure to light, hinting at applications in smart materials and molecular switches (T. Ueki et al., 2009).

Propriétés

IUPAC Name |

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWQMOLEYNRWBF-ICSRJNTNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]1CN(CC[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462121 |

Source

|

| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine | |

CAS RN |

201855-71-2 |

Source

|

| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)